8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester
Description
This compound is a bicyclic derivative featuring an 8-azabicyclo[3.2.1]octane scaffold with a tert-butoxycarbonyl (Boc) protecting group at the 8-position, a methyl group at position 2, a 3-oxo (keto) moiety, and an ethyl ester at the carboxylic acid position. Its molecular formula is estimated as C₁₅H₂₃NO₅ (molecular weight ~297.35 g/mol).
Properties
IUPAC Name |
8-O-tert-butyl 2-O-ethyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-6-21-13(19)16(5)11-8-7-10(9-12(16)18)17(11)14(20)22-15(2,3)4/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQXZIRRTXHOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2CCC(N2C(=O)OC(C)(C)C)CC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Deprotonation
The synthesis begins with N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), a key intermediate derived from nortropinone via Boc protection. Deprotonation at the C2 position is achieved using LDA in tetrahydrofuran (THF) at −78°C, forming a stabilized enolate.
Sequential Electrophilic Quenching
The enolate undergoes sequential alkylation:
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Methylation : Addition of methyl iodide (1.2 equiv.) introduces the methyl group at C2.
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Carboxylation : Trapping the enolate with dry ice (CO₂) generates a carboxylic acid intermediate.
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Esterification : The acid is converted to the ethyl ester using ethanol and thionyl chloride (SOCl₂).
Typical Conditions
Tandem Alkylation Using Zinc-Copper Reagents
Reformatsky-Type Reaction
A zinc-copper reagent (prepared from Zn and CuCl₂) reacts with N-Boc-nortropinone in anhydrous diethyl ether. Ethyl bromoacetate (1.5 equiv.) and methyl iodide (1.5 equiv.) are added sequentially to achieve geminal di-substitution at C2.
Key Steps
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Nucleophilic Addition : Zinc enolate formation at C2.
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Electrophilic Trapping : Simultaneous introduction of methyl and ethyl ester groups.
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Workup : Acidic hydrolysis and column chromatography.
Catalytic Hydrogenation of Unsaturated Precursors
Synthesis of Δ²,³-Enone Intermediate
N-Boc-nortropinone is treated with triflic anhydride (Tf₂O) to form a triflate at C3, followed by elimination to generate a conjugated enone.
Conjugate Addition and Hydrogenation
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Methyl Copper(I) Addition : Methyl cuprate (Me₂CuLi) performs a 1,4-addition to the enone, installing the methyl group at C2.
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Ethyl Ester Introduction : Ethyl acrylate undergoes Michael addition under Pd catalysis.
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Hydrogenation : Palladium on carbon (Pd/C) in toluene reduces the double bond at 50°C under H₂ (3 bar).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Enolate Alkylation | High selectivity for C2 functionalization | Requires cryogenic conditions | 60–72% |
| Tandem Alkylation | Single-pot reaction | Sensitivity to moisture | 50–65% |
| Catalytic Hydrogenation | Scalable for industrial use | Multi-step synthesis | 70–85% |
Mechanistic Insights and Optimization
Steric and Electronic Effects
The Boc group shields the nitrogen, directing electrophiles to the C2 position. Methylation proceeds via an SN2 mechanism, while esterification involves nucleophilic acyl substitution.
Solvent and Catalyst Impact
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THF : Enhances enolate stability but requires strict anhydrous conditions.
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Pd/C : Optimal for hydrogenation without over-reduction of the ketone.
Challenges in Purification and Stereochemistry
Epimerization Risks
The C2 quaternary carbon is prone to epimerization under basic conditions. Acidic workups (e.g., dilute HCl) minimize racemization.
Chromatographic Separation
Silica gel chromatography with ethyl acetate/hexane (1:5 to 1:20) resolves diastereomers, achieving >95% purity.
Industrial-Scale Adaptations
Continuous Flow Reactors
Microreactors improve heat transfer during exothermic alkylation steps, reducing side products.
Green Chemistry Approaches
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Solvent Recycling : THF and diethyl ether are recovered via distillation.
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Catalyst Reuse : Pd/C is filtered and reactivated for subsequent batches.
Emerging Methodologies
Chemical Reactions Analysis
Triflation of the Ketone Group
The 3-oxo group in bicyclo[3.2.1]octane derivatives is highly reactive and serves as a key site for functionalization. Triflation (introduction of a trifluoromethanesulfonyl group) is a critical step to generate intermediates for cross-coupling reactions.
Reaction Conditions
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Base : LHMDS (lithium hexamethyldisilazide) or LDA (lithium diisopropylamide) in THF at low temperatures (-78°C to -30°C).
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Triflating Agent : N-Phenylbis(trifluoromethanesulfonimide (PhNTf₂).
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Protection : Boc (tert-butoxycarbonyl) group remains stable under these conditions.
Example Protocol
A solution of 8-Boc-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic acid ethyl ester (1.0 g, 4.2 mmol) in THF was treated with LHMDS (1.1 eq) at -50°C, followed by PhNTf₂ (1.1 eq). The reaction proceeded to 95% yield after purification by silica gel chromatography .
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield Range | 63–95% | |
| Optimal Temperature | -78°C to -30°C | |
| Reaction Time | 1–4 hours |
Alkylation and Functionalization
The ethyl ester and Boc-protected amine enable further functionalization:
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Ester Hydrolysis : Acidic or basic hydrolysis converts the ethyl ester to a carboxylic acid.
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Boc Deprotection : Treatment with TFA (trifluoroacetic acid) removes the Boc group, exposing the secondary amine for alkylation or acylation.
Stability Considerations
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The Boc group is stable under basic conditions but cleaved by strong acids.
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The methyl group at position 2 introduces steric hindrance, slowing nucleophilic attacks at adjacent sites .
Cross-Coupling Reactions
The triflate intermediate participates in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:
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Palladium-Catalyzed Coupling : Reacting the triflate with aryl boronic acids yields biaryl derivatives. Reported yields for analogous compounds reach 72–84% .
Mechanistic Insight
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The electron-withdrawing triflate group activates the bicyclo system for palladium insertion.
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Steric effects from the methyl and Boc groups moderate reaction rates.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Yield (%) | Key Observation |
|---|---|---|---|
| Triflation | LHMDS, PhNTf₂, THF, -78°C | 63–95 | Steric hindrance lowers yield |
| Boc Deprotection | TFA/DCM, rt | >90 | Rapid cleavage |
| Ester Hydrolysis | LiOH/THF-H₂O, 40°C | 85–90 | Requires prolonged heating |
Challenges and Optimizations
Scientific Research Applications
Chemical Properties and Structure
The compound features the following characteristics:
- IUPAC Name : 8-(tert-butyl) 2-ethyl (1R,2S,5S)-2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- Purity : 97% .
Medicinal Chemistry
The compound serves as a significant building block in the synthesis of tropane alkaloids, which are known for their pharmacological properties, including analgesic and anti-inflammatory effects. Its structure allows for modifications that can lead to new therapeutic agents targeting various diseases .
Biological Studies
In biological research, 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane is utilized as a model compound to study structure–activity relationships (SAR) of tropane derivatives. These studies help in understanding how structural variations affect biological activity, aiding in drug design .
Chemical Synthesis
The compound acts as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry .
Case Study 1: Development of Analgesics
Research has demonstrated that derivatives of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane exhibit potent analgesic properties comparable to traditional pain medications but with fewer side effects .
Case Study 2: Anticancer Activity
A study investigating the anticancer potential of modified tropane alkaloids derived from this compound showed promising results in inhibiting tumor growth in vitro and in vivo models . The unique bicyclic structure contributes to its ability to interact with specific cellular targets involved in cancer proliferation.
Mechanism of Action
The mechanism of action of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Findings and Implications
- Neuropharmacology: Analogs with 3-benzoyloxy groups (e.g., cocaine) exhibit strong binding to monoamine transporters, whereas the target compound’s 3-oxo group may limit such interactions .
- Metabolic Stability : Ethyl esters (e.g., cocaethylene) resist hydrolysis longer than methyl esters, suggesting the target compound may have prolonged in vivo stability .
- Synthetic Flexibility : The Boc group enables modular synthesis of derivatives, as seen in serotonin transporter probes () and dopamine reuptake inhibitors ().
Biological Activity
8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester, also known by its CAS number 1956335-05-9, is a compound belonging to the bicyclic class of nitrogen-containing compounds. This compound has garnered attention in medicinal chemistry due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities, including anticholinergic effects and potential applications in treating various diseases.
The molecular formula of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane is C13H21NO3 with a molecular weight of 239.31 g/mol. Its structure features a bicyclic framework that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 1956335-05-9 |
| Purity | 97% |
Biological Activity
Research indicates that compounds within the 8-aza-bicyclo[3.2.1]octane family exhibit significant biological activities, particularly as potential inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The specific biological activities of 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane are still being elucidated; however, preliminary studies suggest several promising avenues.
Antimicrobial Activity
A study highlighted the efficacy of related bicyclic compounds against various pathogenic strains, demonstrating that modifications to the bicyclic structure can enhance antibacterial properties significantly. For instance, derivatives with specific functional groups showed minimal inhibitory concentrations (MICs) as low as 0.125 mg/dm³ against Pseudomonas aeruginosa, indicating strong antibacterial activity .
Enzyme Inhibition
The compound has been investigated for its potential as a β-lactamase inhibitor, with some derivatives showing IC50 values in the low micromolar range against serine β-lactamases . This suggests that 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane may play a role in restoring the efficacy of β-lactam antibiotics against resistant strains.
Case Studies
- β-Lactamase Inhibition : A study conducted on various derivatives of bicyclic compounds demonstrated that certain modifications led to enhanced inhibition of NDM-1 β-lactamase, an enzyme associated with multidrug resistance in Enterobacteriaceae . The compound exhibited an IC50 value of 0.12 μM, indicating potent inhibitory action.
- Antimicrobial Efficacy : In another research effort, derivatives similar to 8-Boc-2-methyl-3-oxo were tested against clinical isolates of Acinetobacter baumannii and showed MIC values ranging from 0.25 to 0.5 mg/dm³ . These findings underscore the potential of this class of compounds in combating antibiotic-resistant infections.
Q & A
Q. What are the key synthetic strategies for synthesizing 8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid ethyl ester?
- Methodological Answer : The synthesis typically involves multi-step routes:
- Bicyclic Core Formation : Use palladium-catalyzed reductive cyclization of nitroalkenes or nitrostyrenes to construct the 8-azabicyclo[3.2.1]octane scaffold. This method ensures stereochemical control .
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group at the 8-position via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM), which stabilizes the amine during subsequent reactions .
- Esterification : React the carboxylic acid intermediate with ethanol in the presence of coupling agents (e.g., DCC, EDCI) to form the ethyl ester. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : The bicyclo[3.2.1]octane protons appear as complex multiplet signals (δ 1.5–3.0 ppm). The Boc group’s tert-butyl protons resonate as a singlet at δ 1.4 ppm, while the ethyl ester’s methyl triplet appears at δ 1.2 ppm (J = 7.1 Hz) .
- ¹³C NMR : The carbonyl carbons (3-oxo, ester, and Boc) show peaks at δ 170–210 ppm. The quaternary carbons in the bicyclic system are observed at δ 50–70 ppm .
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (Boc C=O), and ~1250 cm⁻¹ (C-O ester) confirm functional groups .
- MS : High-resolution ESI-MS provides the molecular ion [M+H]⁺, with fragmentation patterns confirming the bicyclic structure and Boc/ester groups .
Q. What is the role of the Boc and ethyl ester groups in stability and reactivity?
- Methodological Answer :
- Boc Group : Protects the secondary amine from oxidation or unwanted nucleophilic reactions during synthesis. It is cleavable under acidic conditions (e.g., TFA/DCM) for downstream functionalization .
- Ethyl Ester : Enhances solubility in organic solvents and serves as a handle for hydrolysis to carboxylic acids or transesterification. Stability in neutral/basic conditions allows storage at −20°C for extended periods .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s activity as a dopamine reuptake inhibitor?
- Methodological Answer :
- In Vitro Assays :
- Radioligand Binding : Use [³H]WIN 35,428 to measure displacement in rat striatal synaptosomes. IC₅₀ values <100 nM suggest high affinity for dopamine transporters (DAT) .
- Uptake Inhibition : Assess inhibition of [³H]dopamine uptake in HEK293 cells expressing human DAT. Compare with cocaine analogs (e.g., LBT999) for selectivity .
- Structural Modifications : Synthesize analogs with varying substituents (e.g., fluorine at the 3-position) to study structure-activity relationships (SAR) .
Q. How to address contradictions in pharmacological data across studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in DAT isoforms (rat vs. human) .
- Computational Modeling : Perform molecular docking to compare binding poses in DAT crystal structures (PDB: 4XP4). Conflicting data may reflect varying binding modes due to stereochemical differences .
Q. What computational methods predict the compound’s binding mode with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into DAT (PDB: 4XP4). Focus on interactions with residues Phe326, Asp79, and Ser422 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and hydrogen-bond occupancy to validate docking results .
Q. How to optimize synthetic routes for enantiomeric purity?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP catalysts to set stereocenters during bicyclic core formation .
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers. Optimize flow rate and temperature to achieve baseline resolution .
Q. What stability studies are critical for this compound under varying conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. The Boc group is labile below pH 3, while the ester hydrolyzes above pH 8 .
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1 month. Use TGA to determine decomposition temperatures (>150°C suggests thermal robustness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
